4-(methoxycarbonyl)naphthalene-2-carboxylicacid
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Overview
Description
4-(methoxycarbonyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid typically involves the esterification of naphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents may be explored to optimize the process and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(methoxycarbonyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,4-dicarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Naphthalene-2,4-dicarboxylic acid.
Reduction: 4-(hydroxymethyl)naphthalene-2-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
4-(methoxycarbonyl)naphthalene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)naphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
4-(hydroxymethyl)naphthalene-2-carboxylic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group, leading to different reactivity and applications.
Naphthalene-2,4-dicarboxylic acid: Contains two carboxylic acid groups, which can affect its solubility and reactivity.
Uniqueness
4-(methoxycarbonyl)naphthalene-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-methoxycarbonylnaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)11-7-9(12(14)15)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRNENVIDDNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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